Epoxylathyrol

Description

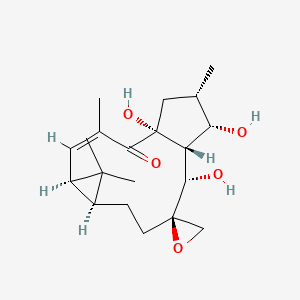

Structure

3D Structure

Properties

IUPAC Name |

(1'R,2R,3'Z,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-10-7-13-12(18(13,3)4)5-6-19(9-25-19)17(23)14-15(21)11(2)8-20(14,24)16(10)22/h7,11-15,17,21,23-24H,5-6,8-9H2,1-4H3/b10-7-/t11-,12-,13+,14+,15-,17-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFQDSXSELSHMX-HMZDNQSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1O)C(C3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@@H]([C@@]3(CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)CO3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28649-60-7 | |

| Record name | Epoxylathyrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028649607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Isolation, Distribution, and Co Occurring Analogues

Primary Natural Sources and Botanical Origins

Euphorbia lathyris and Related Euphorbia Species

The principal botanical source of epoxylathyrol is Euphorbia lathyris, commonly known as caper spurge. unige.chnih.gov The seeds of this plant are a particularly rich source of a series of diterpenoids referred to as "Euphorbia factors," which are esters of various polyols including this compound. unige.chcas.cn These compounds constitute approximately 3-5% of the seed oil. unige.chcas.cn

Beyond E. lathyris, this compound and its derivatives have been isolated from various other species within the extensive Euphorbia genus. mdpi.commdpi.com For instance, new esters of 6(17)-epoxylathyrol were identified in Euphorbia aellenii. nih.gov The roots of Euphorbia micractina have also yielded lathyrane diterpenoids. acs.org The widespread occurrence of lathyrane diterpenes, including this compound, across numerous Euphorbia species underscores the chemotaxonomic significance of this class of compounds within the family. mdpi.comturkjps.org These species are distributed globally and have been utilized in traditional medicine for various purposes. researchgate.netsemanticscholar.org

Other Botanical Sources

While the Euphorbia genus is the most documented source, the broader Euphorbiaceae family contains plants known for producing a diverse array of diterpenoids. mdpi.comturkjps.org Research has led to the isolation of lathyrane-type diterpenes from the root extracts of E. stracheyi and the whole-plant extracts of E. royleana. mdpi.com The investigation into other genera within this family may yet reveal additional sources of this compound or its closely related analogues.

Methodologies for Extraction and Purification from Natural Matrices

The isolation of this compound from its natural sources is a multi-step process that relies on a combination of extraction and chromatographic techniques.

A common initial step involves the extraction of the plant material, such as the powdered seeds of E. lathyris, with a solvent like ethanol. jocpr.com The resulting crude extract is then partitioned between different solvents, for example, petroleum ether, ethyl acetate (B1210297), and n-butanol, to achieve a preliminary separation of compounds based on polarity. jocpr.com Maceration at room temperature is another described extraction method. mdpi.com

Chromatographic Techniques (e.g., Silica (B1680970) Gel, Gel Permeation)

Following initial extraction and partitioning, chromatographic methods are essential for the purification of this compound. mdpi.comjuniperpublishers.com Column chromatography using silica gel is a fundamental technique employed to separate the components of the extract. jocpr.comiipseries.org This is often followed by further purification steps.

Gel permeation chromatography is another technique used in the separation process. jocpr.com High-Performance Liquid Chromatography (HPLC) is a high-resolution technique frequently utilized for the final purification and analysis of diterpenoids like this compound. unige.chiipseries.org HPLC systems using a C18 stationary phase with a mobile phase, such as acetonitrile (B52724) and water, have been successfully used to separate lathyrane polyols and their esters. unige.chresearchgate.net

Spectroscopic-Guided Isolation Strategies

The process of isolating specific compounds like this compound is often guided by spectroscopic analysis. mdpi.comacs.org Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are invaluable for the rapid analysis and identification of diterpenes in complex mixtures. cas.cnresearchgate.net

Detailed structural elucidation of the isolated compounds is achieved through a combination of spectroscopic methods. jst.go.jp These include:

Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, and various 2D-NMR techniques (COSY, HMQC, HMBC) are used to determine the carbon-hydrogen framework of the molecule. jst.go.jp

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides accurate molecular weight and elemental composition data. jst.go.jpnih.gov

Infrared (IR) Spectroscopy: This technique helps to identify the functional groups present in the molecule. jst.go.jp

X-ray Crystallography: In some cases, single-crystal X-ray diffraction is used to determine the absolute configuration of the molecule. acs.orgacs.org

This combination of chromatographic separation and spectroscopic analysis allows for the unambiguous identification and characterization of this compound and its derivatives from natural sources. cas.cnnih.gov

Identification and Characterization of Co-occurring Diterpenoids

This compound does not occur in isolation. It is part of a complex mixture of structurally related diterpenoids, particularly within the seeds of Euphorbia lathyris. unige.chjst.go.jp These co-occurring analogues are primarily lathyrane-type diterpenes, but other diterpene skeletons such as tigliane (B1223011) and ingenane (B1209409) are also found in Euphorbia species. jst.go.jp

Bioactivity-guided fractionation of extracts from E. lathyris has led to the isolation of numerous lathyrane diterpenoids alongside this compound. nih.gov For example, studies have isolated and identified compounds such as Euphorbia factor L1, L8, and L29 from E. lathyris. jst.go.jpnih.goviucr.org The roots of the plant have also yielded new lathyrane diterpenes. acs.org The diterpenoids isolated from Euphorbia species exhibit significant structural diversity, often involving different ester groups attached to the core skeleton. mdpi.comturkjps.org

The table below summarizes some of the diterpenoids that have been found to co-occur with this compound in Euphorbia species.

| Compound Name/Class | Specific Examples | Natural Source (Species) |

| Lathyrane Diterpenes | Euphorbia factor L1, L2, L3, L8, L27, L28, L29 | Euphorbia lathyris unige.chjst.go.jpnih.gov |

| Jolkinol D | Euphorbia fischeriana mdpi.com | |

| Euphoboetiranes | Euphorbia boetica mdpi.com | |

| Tigliane Diterpenes | Prostratin | Euphorbia lathyris jst.go.jp |

| Ingenane Diterpenes | Ingenol esters | Euphorbia lathyris unige.ch |

| Isopimarane Diterpenes | - | Euphorbia species mdpi.com |

| Jatrophane Diterpenes | - | Euphorbia species mdpi.com |

The characterization of these co-occurring compounds is crucial for understanding the chemical profile of the plant source and for identifying other potentially bioactive molecules. mdpi.comnih.gov

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Cascade from Geranylgeranyl Pyrophosphate (GGPP)

The journey from the linear precursor Geranylgeranyl Pyrophosphate (GGPP) to the tricyclic lathyrane core involves a sophisticated enzymatic cascade. GGPP serves as the universal 20-carbon building block for a vast array of diterpenoids in plants. researchgate.net The proposed pathway to epoxylathyrol proceeds through the formation of a key macrocyclic intermediate, followed by intramolecular ring closures and a series of tailoring reactions.

The biosynthesis of lathyrane diterpenoids commences with the cyclization of GGPP, catalyzed by a diterpene synthase known as casbene (B1241624) synthase (CBS), to form the macrocyclic diterpene casbene. researchgate.netresearchgate.net Casbene is the established common precursor for a wide variety of diterpenoids found in the Euphorbiaceae family. researchgate.net

The subsequent, and most critical, step is the intramolecular carbon-carbon ring closure that forges the characteristic 5/11/3-fused ring system of the lathyrane skeleton. uni-konstanz.de This is not a spontaneous event but rather a highly controlled enzymatic process. Research on related compounds from Euphorbia lathyris has shown that this transformation is initiated by regio-specific oxidations of the casbene backbone. researchgate.netpnas.org These initial oxidations are a prerequisite for the final cyclization. The process culminates in the formation of a lathyrane intermediate, such as jolkinol C, which serves as a scaffold for further chemical modifications. researchgate.netpnas.org

Table 1: Key Enzymes in the Proposed Biosynthesis of the Lathyrane Skeleton

| Enzyme | Enzyme Class | Function | Reference |

|---|---|---|---|

| Casbene Synthase (CBS) | Diterpene Synthase | Cyclizes Geranylgeranyl Pyrophosphate (GGPP) to Casbene. | researchgate.net |

| CYP71D445 / CYP71D495 | Cytochrome P450 Monooxygenase | Catalyzes regio-specific oxidation of Casbene (e.g., at C-9). | researchgate.netpnas.org |

| CYP726A27 / CYP726A35 | Cytochrome P450 Monooxygenase | Catalyzes regio-specific oxidation of Casbene (e.g., at C-5). | researchgate.netpnas.org |

| Alcohol Dehydrogenase (ADH) | Oxidoreductase | Facilitates the final intramolecular cyclization to form the lathyrane core (e.g., Jolkinol C). | pnas.orgnih.gov |

The defining structural feature of this compound is an epoxide ring. The formation of this epoxide is a critical tailoring step that occurs after the assembly of the fundamental lathyrane skeleton. Cytochrome P450 monooxygenases (CYPs) are the primary enzymes responsible for such oxidative modifications in natural product biosynthesis. mdpi.com These heme-containing enzymes are versatile biocatalysts known to perform a wide range of reactions, including epoxidation. nih.govresearchgate.net

In the context of this compound biosynthesis, a specific cytochrome P450 is proposed to catalyze the stereospecific epoxidation of a double bond on a lathyrane precursor. The position of this epoxidation (e.g., at the 5,6 or 6,17 positions) is a key factor in the structural diversification of lathyrane diterpenoids. nih.gov This enzymatic reaction converts a planar alkene into a strained three-membered ring, significantly altering the molecule's chemical reactivity and biological profile. The involvement of P450s in such reactions is well-documented across terpenoid biosynthetic pathways. mdpi.comnih.gov

Lathyrane diterpenoids are typically highly oxygenated natural products, a feature that contributes to their structural diversity and biological activity. nih.gov Following the core cyclization and epoxidation events, the this compound scaffold undergoes further enzymatic modifications. These reactions predominantly involve additional oxidations and hydroxylations at various positions on the carbon skeleton.

Once again, cytochrome P450 enzymes are the key catalysts for these late-stage functionalizations. mdpi.com By introducing hydroxyl (-OH) groups and other oxygen-containing functionalities, these enzymes "decorate" the molecule. This late-stage diversification can profoundly impact the compound's properties. The precise pattern of oxidation and hydroxylation is determined by the specific P450 enzymes present in the producing organism.

Enzymatic Components and Genetic Determinants of Biosynthesis

The biosynthesis of this compound is governed by a specific set of enzymes whose production is encoded in the organism's genome. The primary enzymatic players are diterpene synthases (like casbene synthase), cytochrome P450 monooxygenases, and alcohol dehydrogenases. pnas.orgnih.gov

The genes that encode the enzymes for a specific biosynthetic pathway are often physically grouped together on the chromosome in what is known as a biosynthetic gene cluster (BGC). researchgate.net This genomic arrangement allows for coordinated regulation of the entire pathway, ensuring that all necessary enzymes are produced together. The discovery of genes involved in producing ingenanes and jatrophanes from a key lathyrane intermediate (jolkinol C) supports the concept of branched pathways originating from a common scaffold, likely controlled by distinct sets of co-regulated genes. pnas.org Identifying and characterizing the specific BGC for this compound is a key step toward heterologous production of the compound in a microbial host like Saccharomyces cerevisiae. nih.gov

Multi-Omics Approaches for Pathway Elucidation

Elucidating the complete biosynthetic pathway of a complex natural product like this compound in a non-model organism is a significant challenge. Modern research leverages integrative multi-omics approaches to systematically identify the genes, enzymes, and metabolic intermediates involved. nih.govnih.gov This strategy combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the metabolic network.

Transcriptomics : By analyzing RNA sequencing (RNA-seq) data from tissues where the compound is produced (e.g., mature seeds), researchers can identify genes that are highly expressed at the same time. pnas.org This co-expression analysis helps to pinpoint candidate genes belonging to the same pathway based on the "guilt-by-association" principle. nih.gov

Proteomics : This approach identifies the actual proteins (enzymes) present in the tissue, confirming that the genes identified through transcriptomics are being translated into functional machinery.

Metabolomics : This involves the comprehensive analysis of all small molecules (metabolites) in a sample. It allows for the detection of the final product (this compound) as well as its precursors (GGPP, casbene) and various intermediates, providing direct evidence of the pathway's operation. pnas.org

By integrating these datasets, scientists can correlate specific genes with the enzymes they encode and the chemical reactions they catalyze, ultimately leading to the full reconstruction of the biosynthetic pathway. maxapress.comnsf.gov

Table 2: Role of Multi-Omics in Elucidating this compound Biosynthesis

| Omics Approach | Objective | Information Gained | Reference |

|---|---|---|---|

| Genomics | Identify potential biosynthetic gene clusters (BGCs). | Location and organization of genes encoding synthases, P450s, etc. | researchgate.net |

| Transcriptomics | Find co-regulated genes involved in the pathway. | Candidate genes via co-expression analysis in producing tissues. | nih.gov |

| Proteomics | Confirm the presence and abundance of biosynthetic enzymes. | Evidence of enzyme translation and presence in cellular machinery. | nih.gov |

| Metabolomics | Detect pathway intermediates and the final product. | Direct chemical evidence of the pathway's intermediates and end-products. | pnas.org |

In Vivo Metabolic Transformations (Hydroxylation, Hydrolysis, Oxygenation, Sulfonation, Glycosylation)

Once biosynthesized, this compound, like other natural products, can be subject to further metabolic transformations within a biological system. These modifications are often part of detoxification processes or can serve to modulate the compound's biological activity.

Common in vivo transformations include:

Hydroxylation and Oxygenation : These are primary metabolic reactions, often catalyzed by cytochrome P450 enzymes in the liver of mammals or by microorganisms. Biotransformation studies using the actinomycete Streptomyces puniceus have demonstrated that lathyrane diterpenoids can undergo regioselective oxidation at non-activated carbon atoms. nih.gov

Hydrolysis : The epoxide ring in this compound is susceptible to enzymatic or non-enzymatic hydrolysis, which would open the ring to form a vicinal diol (two adjacent hydroxyl groups).

Sulfonation and Glycosylation : These are classic Phase II metabolic reactions. Sulfonation involves the addition of a sulfo group, while glycosylation adds a sugar moiety. Both processes significantly increase the water solubility of a compound, facilitating its excretion from the body. While specific studies on this compound are limited, these pathways are known to be involved in the metabolism of complex glycans and other natural products. nih.gov

Table 3: Plausible In Vivo Metabolic Transformations of this compound

| Transformation | Description | Potential Effect |

|---|---|---|

| Hydroxylation / Oxygenation | Addition of hydroxyl (-OH) or other oxygen-containing groups. | Alters biological activity; creates sites for further conjugation. |

| Hydrolysis | Cleavage of the epoxide ring by the addition of water. | Forms a diol, likely altering the compound's bioactivity. |

| Sulfonation | Addition of a sulfonate group (SO3-). | Increases water solubility for excretion. |

| Glycosylation | Addition of a sugar molecule (e.g., glucose). | Increases water solubility for excretion. |

Total Synthesis and Advanced Synthetic Strategies

Retrosynthetic Analysis and Key Disconnections for the Lathyrane Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. hqu.edu.cnnih.gov For the complex lathyrane scaffold, strategic disconnections are crucial for devising an efficient synthetic route.

The biosynthesis of lathyrane diterpenes provides a key insight, originating from the macrocyclic precursor casbene (B1241624). nih.govrsc.org This natural pathway, which involves the cyclization of a large ring to form the fused 5- and 11-membered rings, inspires a biomimetic synthetic approach. A logical retrosynthetic analysis of a lathyrane core, such as that of lathyranoic acid A, identifies several key disconnections:

Macrocycle Formation: The 11-membered macrocycle is a primary target for disconnection. Ring-closing metathesis (RCM) is a powerful and common strategy for this transformation, breaking the macrocycle into a linear precursor. rsc.org

Cyclopentenone Moiety: The five-membered ring, often a cyclopentenone, can be disconnected via conjugate addition, simplifying it to a more flexible side chain. rsc.org

Cyclopropane (B1198618) Ring: The fused three-membered ring is another critical feature. It can be formed via an intramolecular cyclopropanation reaction from a suitable diazoester precursor. rsc.org

This analysis breaks the complex tetracyclic system down into manageable linear fragments that can be assembled sequentially.

Table 1: Key Retrosynthetic Strategies for the Lathyrane Scaffold

| Structural Feature | Key Disconnection / Synthetic Transformation | Precursor Type | Relevant Example |

|---|---|---|---|

| 11-Membered Macrocycle | Ring-Closing Metathesis (RCM) | Linear diene | Lathyranoic Acid A Synthesis rsc.org |

| Fused Cyclopropane | Intramolecular Cyclopropanation | Diazoester | Lathyranoic Acid A Synthesis rsc.org |

| Fused 5/7/6 Rings | Transannular Cyclization | Macrocyclic diterpene | Premyrsinane Core Synthesis mdpi.com |

Convergent and Divergent Synthetic Routes to Epoxylathyrol

Synthetic strategies can be broadly categorized as linear, convergent, or divergent. researchgate.netresearchgate.netCurrent time information in Bangalore, IN. A linear synthesis builds a molecule step-by-step. In contrast, a convergent synthesis prepares different fragments of the molecule independently before combining them at a late stage, which is generally more efficient for complex targets. scripps.eduresearchgate.net A divergent synthesis starts from a common intermediate to create a library of related compounds. rsc.orgCurrent time information in Bangalore, IN.

The synthesis of the core of premyrsinane diterpenes, which are derived from lathyranes, provides an excellent example of a convergent approach. mdpi.com In this strategy, two key fragments—a cyclopentane (B165970) unit and a cyclohexane-cyclopropane unit—are prepared separately. These fragments are then coupled in a stereoselective three-component reaction, followed by a relay ring-closing metathesis to form the final tetracyclic core. mdpi.com This method avoids the challenges of a long linear sequence and allows for optimization of the synthesis of each fragment individually.

The lathyrane skeleton is rich in stereocenters, making stereocontrol a paramount challenge. Enantioselective synthesis, which favors the formation of a specific enantiomer, is critical for producing biologically relevant molecules. acs.org

Key strategies to achieve stereocontrol in lathyrane-related syntheses include:

Catalyst-Controlled Reactions: The total synthesis of lathyranoic acid A employs a stereocontrolled Cu-catalyzed intramolecular cyclopropanation to construct the cis-cyclopropane unit with high selectivity. rsc.org Similarly, asymmetric reductions, such as the Corey-Bakshi-Shibata (CBS) reduction, can be used to set the stereochemistry of key alcohol intermediates. mdpi.com

Conformation-Directed Cyclizations: The three-dimensional shape of a macrocyclic precursor can be controlled to direct the stereochemical outcome of subsequent reactions. researchgate.net In the synthesis of the premyrsinane core, controlling the conformation of the macrocyclic intermediate was essential for the success of the relay ring-closing metathesis to form the seven-membered ring. mdpi.com

Chiral Pool Synthesis: This approach utilizes readily available chiral molecules from nature as starting materials. The synthesis of a premyrsinane enone fragment, for instance, begins with (+)-3-carene, embedding its inherent chirality into the final structure. mdpi.com

The construction of the intricate ring systems of lathyranes relies on powerful and strategic bond-forming reactions. researchgate.netacs.org

Ring-Closing Metathesis (RCM): As mentioned, RCM is a premier method for forming large rings and is a cornerstone of many macrocyclic natural product syntheses. The Grubbs catalyst is frequently used to facilitate this transformation, as seen in the synthesis of lathyranoic acid A. rsc.org

Transannular Cyclizations: These are reactions that form bonds across a macrocyclic ring. They are biomimetic in nature, mimicking the proposed biosynthetic pathways. mdpi.comnih.gov Lewis acid-mediated transannular cyclizations can transform lathyrane-type diterpenes into more complex polycyclic structures. nih.gov A biomimetic transannular double Michael cyclization has been used to construct the ring system of euphoreppinol from a lathyrane precursor, where the conformation of the macrocycle controls the stereochemistry of the newly formed rings. mdpi.comresearchgate.net

Radical and Photochemical Cyclizations: Modern synthetic methods also provide innovative ways to forge key bonds. Visible-light-promoted tandem reactions, such as a thiol-ene click reaction followed by a transannular cyclization, have been used to convert lathyrane factor L3 into sulfur-containing premyrsinane and myrsinane skeletons.

Semisynthesis from Precursors and Related Natural Products

Semisynthesis uses compounds isolated from natural sources as starting materials to produce novel compounds, which is often more efficient than a full total synthesis. Given the natural abundance of certain lathyrane diterpenes, semisynthesis has become a dominant strategy for exploring the chemical space around this scaffold.

Numerous studies report the use of naturally occurring lathyranes, such as Euphorbia factor L1 or L3, as precursors for skeletal transformations. These strategies leverage the pre-existing complex core to access even rarer diterpenoid skeletons.

Table 2: Examples of Semisynthetic Transformations from Lathyrane Precursors

| Starting Material | Key Reagent/Condition | Transformation | Product Skeleton | Reference |

|---|---|---|---|---|

| Euphorbia factor L3 | Fe(acac)₃-catalysis | Reductive Olefin Coupling / Intramolecular Michael Addition | Premyrsinane | |

| Lathyrane Diterpene | Aldol Condensation, then Semipinacol Rearrangement | Skeletal Transformation | Tigliane (B1223011), then Ingenane (B1209409) | |

| cis-Cyclopropane Lathyranes | Ir-catalyzed Photoisomerization | Stereochemical Rearrangement of Cyclopropane | trans-Cyclopropane Lathyranes | |

| This compound | Sulfuric Acid in Methanol | Transannular Cyclization / Epoxy Ring Opening | Jatrophane-type |

These biomimetic and semisynthetic approaches not only provide efficient access to diverse and complex molecules but also offer insights into the potential biosynthetic relationships between different families of diterpenoids. nih.gov

Chemical Modification and Derivatization for Structure Activity Exploration

Targeted Functionalization and Acylation Strategies

The epoxylathyrol skeleton is adorned with several hydroxyl groups, typically at positions C-3, C-5, C-7, and C-15, which serve as primary handles for chemical modification through acylation. The strategic introduction of various acyl groups at these positions has been shown to be a critical determinant of the biological activity of the resulting derivatives.

Research has demonstrated that the acylation pattern significantly influences the therapeutic potential of lathyrane diterpenoids. For instance, a library of mono- or diacylated lathyranes was generated by modifying the hydroxyl moieties at C-3, C-5, or C-15 of a related compound, Euphorbia Factor L3. This systematic approach allowed for a detailed investigation into how the nature and position of the acyl group affect the compound's efficacy. The findings from such studies indicate that the presence of aromatic moieties in the acyl groups is of fundamental importance for certain biological activities.

The selective acylation of specific hydroxyl groups is a common strategy. For example, derivatives have been synthesized with fatty and aromatic acids to explore their anti-inflammatory potential. These studies have revealed that the introduction of certain acyl groups can lead to derivatives with potent inhibitory effects on biological targets, such as lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages. The careful selection of the acylating agent is therefore a crucial step in the design of new this compound-based therapeutic agents.

The following table summarizes representative acylation strategies and their impact on biological activity:

| Derivative | Modification Site(s) | Acyl Group | Observed Biological Effect |

| Lathyrane Derivative 5n | Not specified | Aromatic acid | Potent inhibition of LPS-induced NO production |

| Diacylated Lathyranes | C-3 and C-5 | Benzyl groups | Enhanced multidrug resistance (MDR)-modulating activity |

| Monoacylated Lathyranes | C-3, C-5, or C-15 | Various fatty and aromatic acids | Modulation of chemo-reversal ability |

Synthesis of Lathyrane Analogues and Hybrid Molecules

Beyond simple acylation, the synthesis of more complex analogues and hybrid molecules of this compound has been pursued to further expand its chemical diversity and biological activity profile. This involves the introduction of novel chemical scaffolds, including heterocyclic rings, onto the lathyrane core.

The incorporation of nitrogen-containing heterocycles is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. In the context of lathyrane diterpenoids, several series of derivatives featuring pyrazole, thiazole, and furoxan moieties have been designed and synthesized. researchgate.netnih.gov This approach is based on the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced bioactivity or a novel mechanism of action. scienceopen.com

For example, a series of lathyrane diterpenoid derivatives incorporating pyrazole, thiazole, and furoxan heterocycles were synthesized and evaluated for their anti-inflammatory activities. nih.gov The results of these studies have provided valuable insights into the SAR of these hybrid molecules, indicating that the nature of the heterocyclic ring and its substituents plays a crucial role in determining their biological potency. researchgate.net

The introduction of sulfur into the this compound scaffold represents another avenue for structural diversification. A notable example is the synthesis of C17-thioloformate-containing lathyrane derivatives, which has been achieved through a nih.govnih.gov sigmatropic rearrangement of various allylic thionoformates. acs.org This reaction is a powerful tool in organic synthesis that allows for the stereoselective formation of carbon-heteroatom bonds under mild conditions. acs.orgrsc.orgnih.gov

The nih.govnih.gov sigmatropic rearrangement in this context involves the thermal or Lewis acid-catalyzed reorganization of a six-atom system, leading to the formation of a new carbon-sulfur bond at the C17 position of the lathyrane core. acs.org This elegant one-step reaction has been successfully employed to generate a series of novel sulfur-containing lathyrane derivatives for the first time. acs.org The resulting thioloformate-containing compounds have been evaluated for their biological activities, demonstrating that the incorporation of a sulfur atom, particularly in conjunction with an aromatic ring, can significantly enhance the therapeutic potential of the parent lathyrane diterpene. acs.org

The following table highlights a key sulfur-containing derivative synthesized via a nih.govnih.gov sigmatropic rearrangement:

| Derivative | Modification Site | Functional Group | Synthetic Strategy | Observed Biological Effect |

| 3d | C-17 | O-(p-tolyl) carbonothioate | nih.govnih.gov Sigmatropic Rearrangement | Potent anti-HIV activity |

While modifications at the hydroxyl-bearing positions of this compound are more common, the C13 position has also been identified as a site for potential derivatization. Evidence from naturally occurring lathyrane-type diterpenes suggests that this position can be functionalized. For instance, nicotinate (B505614) esters substituted at C-13 have been isolated from natural sources. acs.org This observation indicates that the synthesis of C13-modified analogues is a feasible strategy for further exploring the SAR of this class of compounds. Although detailed synthetic routes for the targeted modification of C13 in this compound are not as extensively documented as for other positions, the presence of these natural analogues suggests that enzymatic or semi-synthetic approaches could be employed to achieve this goal.

Design Principles for Modulating Biological Activities through Structural Elaboration

The extensive derivatization of this compound and related lathyrane diterpenoids has led to the elucidation of several key design principles for modulating their biological activities. These principles provide a rational basis for the future design of more potent and selective analogues.

A primary principle is that the acylation pattern is a critical determinant of bioactivity . The number, position, and chemical nature of the acyl groups significantly influence the compound's interaction with its biological targets. For example, the presence of aromatic rings within the acyl substituents has been shown to be crucial for enhancing activities such as the reversal of multidrug resistance (MDR) in cancer cells.

Another important design consideration is the incorporation of heterocyclic moieties . As discussed, nitrogen- and sulfur-containing heterocycles can impart favorable pharmacological properties to the lathyrane scaffold. The choice of the heterocyclic ring and its linkage to the core can be tailored to optimize a specific biological activity. For instance, phenylsulfonyl-substituted furoxan moieties have been found to significantly improve the anti-inflammatory activity of lathyrane diterpenoids. researchgate.netnih.gov

Furthermore, the three-dimensional arrangement of functional groups on the rigid lathyrane skeleton is crucial for target interaction. The defined spatial orientation of substituents allows for precise interactions with more than one biological target. This concept of a "privileged structure" suggests that the lathyrane framework is an excellent scaffold for the development of drugs with multifaceted mechanisms of action.

Finally, subtle structural modifications can lead to significant changes in biological activity . This is exemplified by the synthesis of derivatives with an inverted configuration at C-3, which has been shown to impact their antiproliferative activities. This highlights the importance of stereochemistry in the design of new this compound-based therapeutic agents.

Mechanistic Biological Investigations Non Human Cellular and in Vitro Models

Modulation of Multidrug Resistance (MDR) Mechanisms

Epoxylathyrol and its derivatives have been the subject of extensive research for their ability to counteract multidrug resistance (MDR) in cancer cells. MDR is a significant obstacle in chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporter proteins that actively pump anticancer drugs out of the cell. nih.govdovepress.com Lathyrane-type diterpenes, including this compound derivatives, are recognized as promising MDR reversal agents. researchgate.net

Inhibition of ATP-Binding Cassette (ABC) Transporter Proteins (e.g., P-glycoprotein/ABCB1, MRP1, Cdr1p/Mdr1p)

The primary mechanism by which this compound and its analogues modulate MDR is through the inhibition of ABC transporter proteins. nih.govmdpi.com These proteins, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), are ATP-dependent efflux pumps that expel a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. mdpi.complos.org

P-glycoprotein (P-gp/ABCB1): Numerous studies have demonstrated that this compound derivatives are potent modulators of P-gp. nih.govmdpi.com For instance, a library of this compound derivatives, including this compound A and various epoxyboetiranes, were evaluated for their P-gp modulatory activity in mouse T-lymphoma cells transfected with the human ABCB1 gene. mdpi.com Many of these compounds exhibited strong P-gp modulating effects, suggesting a direct or indirect interaction with the transporter. mdpi.com The natural tri-ester of 6,17-epoxylathyrol, Euphorbia factor L1 (EFL1), and its derivatives have also been shown to inhibit P-gp activity. researchgate.net

MRP1: While P-gp is the most studied target, some lathyrane diterpenes have also been investigated for their effects on other ABC transporters like MRP1. plos.orgfrontiersin.org The inhibition of MRP1 is another crucial strategy to overcome MDR, as it is highly expressed in certain types of cancer, such as high-grade gliomas, and contributes to their resistance to chemotherapy. frontiersin.org

Cdr1p/Mdr1p (in Candida albicans): The activity of lathyrane diterpenes extends beyond human cancer cells. Studies on the pathogenic yeast Candida albicans have shown that this compound derivatives can inhibit its ABC transporters, Cdr1p and Mdr1p, which are key contributors to antifungal drug resistance. nih.govresearchgate.net Nineteen structurally-related lathyrane diterpenes were assessed for their ability to block the efflux activity of these transporters in a Saccharomyces cerevisiae model. nih.gov Certain derivatives showed significant inhibitory activity against both Cdr1p and Mdr1p, with some compounds displaying synergistic effects when combined with the antifungal drug fluconazole (B54011). nih.gov

Cellular Efflux Pump Inhibition and Reversal of MDR Phenotypes

The inhibition of ABC transporter proteins by this compound derivatives leads to the functional blockade of cellular efflux pumps. nih.govfrontiersin.org This inhibition results in the increased intracellular accumulation of chemotherapeutic drugs, thereby reversing the MDR phenotype and restoring the sensitivity of resistant cells to treatment. researchgate.netmdpi.com

This reversal of MDR has been demonstrated in various cancer cell lines. For example, this compound derivatives were able to synergistically increase the cytotoxicity of doxorubicin (B1662922) in P-gp-overexpressing mouse T-lymphoma cells, effectively reverting the ABCB1-MDR phenotype. mdpi.com Similarly, the lathyrane-type diterpenoid EM-E-11-4 (also known as jolkinol B) recovered the efficacy of paclitaxel (B517696) in inducing cell cycle arrest and apoptosis in paclitaxel-resistant A549/Tax cells, which overexpress P-gp. nih.gov The mechanism involves preventing the efflux of drugs like rhodamine 123 and doxorubicin from resistant cells in a dose-dependent manner. researchgate.net

In the context of fungal resistance, derivatives like epoxyboetirane K and euphoboetirane N demonstrated synergistic effects with fluconazole in yeast strains overexpressing the Cdr1p transporter. nih.gov They achieved this by significantly reducing the effective concentration of the antifungal drug needed for efficacy. nih.gov

Collateral Sensitivity Effects in Drug-Resistant Cell Lines

Collateral sensitivity (CS) is a phenomenon where MDR cells display hypersensitivity to certain compounds, a promising strategy for targeting resistant cancers. researchgate.net Several this compound derivatives have been investigated for their potential as CS agents. mdpi.comresearchgate.net

A study involving drug-sensitive and resistant sublines of human gastric, pancreatic, and colon cancer cells evaluated a series of this compound derivatives for CS effects. mdpi.comresearchgate.net The compounds were found to be particularly effective against the resistant gastric cell line (EPG85-257). mdpi.com Notably, epoxyboetirane P and methoxyboetiranes B and C emerged as the most promising compounds. mdpi.com Further investigation revealed that the collateral sensitivity effect induced by methoxyboetiranes B and C was linked to the induction of apoptosis via the activation of caspase-3. mdpi.com This indicates that some this compound derivatives can selectively target and kill MDR cancer cells through mechanisms that exploit their resistant phenotype. researchgate.netmdpi.com

Molecular Interactions with Efflux Pumps (e.g., ATPase Assays, Substrate Competition)

The molecular mechanisms underlying the interaction of this compound derivatives with efflux pumps have been explored through various assays. researchgate.net These studies aim to elucidate whether the inhibition is competitive, non-competitive, or allosteric. nih.gov

Substrate Competition: The ability of this compound derivatives to increase the intracellular accumulation of known P-gp substrates, such as rhodamine-123, points towards a competitive or allosteric interaction at the substrate-binding site. researchgate.netmdpi.com By competing with or altering the binding of chemotherapeutic drugs, these compounds effectively block their efflux. nih.gov Molecular docking studies have been used to predict the binding mechanisms of these compounds to P-gp, comparing them with known inhibitors like verapamil. researchgate.net

Inhibition of Class III β-Tubulin for Related Lathyranes

Beyond the direct inhibition of efflux pumps, some lathyrane diterpenes exhibit a multi-faceted approach to overcoming MDR. nih.gov A notable example is the inhibition of Class III β-tubulin, which is particularly relevant for resistance to taxane-based drugs like paclitaxel. nih.govnih.gov

Overexpression of β-III-tubulin in cancer cells is a known mechanism of resistance to microtubule-stabilizing agents. nih.govnih.gov It counteracts the effect of drugs like paclitaxel, which work by stabilizing microtubules and arresting cells in the G2/M phase of the cell cycle. nih.gov The lathyrane-type diterpenoid EM-E-11-4 has been identified as a novel agent that can reverse paclitaxel resistance through a dual mechanism: inhibiting P-gp and specifically inhibiting the expression of βIII-tubulin. nih.gov In Hela/βIII cells, which overexpress βIII-tubulin, EM-E-11-4 was shown to decrease the expression of this specific tubulin subtype in a dose-dependent manner without affecting other β-tubulin subtypes. nih.gov This compound also enhanced the effect of paclitaxel in promoting tubulin polymerization. nih.gov

Anti-Inflammatory Mechanisms in Cellular Models

While the primary focus of research on this compound has been on MDR, related studies on diterpenes and natural compounds provide insights into potential anti-inflammatory mechanisms. aimspress.comnih.gov The anti-inflammatory effects of various compounds are often investigated in cellular models by examining their impact on key inflammatory pathways and mediators. nih.gov

For instance, studies on other natural compounds have shown that anti-inflammatory effects can be mediated by the downregulation of pro-inflammatory enzymes and cytokines like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.gov These effects are often achieved through the inhibition of critical signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. nih.govnih.gov Although specific data for this compound's anti-inflammatory mechanism in cellular models is not detailed in the provided search results, the general mechanisms observed for other phytochemicals suggest that this compound could potentially exert anti-inflammatory effects by modulating similar pathways.

Inhibition of Pro-Inflammatory Mediators (e.g., Nitric Oxide Production)

This compound and its related lathyrane-type diterpenoids have demonstrated notable anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. In non-human cellular models, particularly murine macrophage cell lines like RAW 264.7, these compounds effectively suppress the release of nitric oxide (NO) when the cells are stimulated with lipopolysaccharide (LPS). scienceopen.comresearchgate.netmdpi.com Nitric oxide is a critical signaling molecule, but its overproduction during inflammatory responses can lead to tissue damage. scienceopen.com The ability of a compound to inhibit this excessive NO production is a standard measure of its anti-inflammatory potential. mdpi.com

Studies have quantified the inhibitory effects of various lathyrane diterpenoids, including derivatives of this compound, on NO production. For instance, a range of eighteen different lathyrane-type diterpenoids isolated from Euphorbia lathyris showed inhibitory activity on NO production in LPS-induced RAW 264.7 macrophages, with IC50 values (the concentration required to inhibit 50% of the activity) ranging from 11.2 to 52.2 μM. researchgate.net Synthetic hybrids of this compound have also been developed to enhance this activity. scienceopen.com One such hybrid, a lathyrane diterpenoid/3-hydroxyflavone conjugate, exhibited particularly potent inhibition of LPS-stimulated NO release with an IC50 value of 0.91 ± 1.38 μM. scienceopen.com

Table 1: Inhibitory Activity (IC50) of Lathyrane Diterpenoid Derivatives on NO Production

| Compound/Derivative | Cell Line | IC50 (μM) | Source(s) |

|---|---|---|---|

| Lathyrane Diterpenoids (18 compounds) | RAW 264.7 | 11.2 - 52.2 | researchgate.net |

| Lathyrol/Epoxylathyrol-Hybrids (Series 1) | RAW 264.7 | 7.47 - 19.90 | scienceopen.com |

| Lathyrane Diterpenoid/3-hydroxyflavone Hybrid (8d1) | RAW 264.7 | 1.55 ± 0.68 | scienceopen.comscienceopen.com |

Regulation of Inflammatory Enzymes (e.g., iNOS, COX-2)

The anti-inflammatory effects of this compound derivatives extend to the regulation of key enzymes responsible for producing inflammatory mediators. The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is significantly upregulated in macrophages during inflammation, leading to the production of nitric oxide and prostaglandins (B1171923), respectively. nih.govplos.org Research has shown that bioactive lathyrane diterpenoids can downregulate the expression of both iNOS and COX-2 in LPS-stimulated RAW 264.7 cells. scienceopen.comresearchgate.netscienceopen.com

For example, a particularly active lathyrane diterpenoid was found to markedly decrease the expression of iNOS and COX-2 in a dose-dependent manner. researchgate.net Similarly, a potent this compound hybrid compound was observed to suppress the LPS-induced expression of these two enzymes. scienceopen.com The inhibition of iNOS and COX-2 is a critical mechanism for controlling the inflammatory cascade, as these enzymes are pivotal in the synthesis of mediators that drive inflammation. nih.govplos.org This action prevents the excessive production of NO and prostaglandins that contribute to the pathophysiology of inflammatory conditions. nih.gov

Modulation of Signaling Pathways (e.g., NF-κB, Keap1/Nrf2)

The regulatory effects of this compound derivatives on inflammatory mediators and enzymes are rooted in their ability to modulate critical intracellular signaling pathways. A primary target is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of genes involved in inflammatory and immune responses. bioline.org.br In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. bioline.org.br Upon stimulation by agents like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. bioline.org.br

Studies have demonstrated that the anti-inflammatory mechanism of this compound hybrids involves the inhibition of the NF-κB signaling pathway. scienceopen.comresearchgate.netscienceopen.com This is achieved by preventing the phosphorylation of IκBα, thereby blocking its degradation and keeping NF-κB sequestered in the cytoplasm. researchgate.netscienceopen.com

Furthermore, there is an intricate crosstalk between the NF-κB pathway and the Keap1/Nrf2 pathway, which is the primary regulator of the antioxidant response. mdpi.comnih.gov The Nrf2 transcription factor controls the expression of antioxidant and cytoprotective genes. mdpi.comaginganddisease.org The activation of the Nrf2 pathway can, in turn, suppress NF-κB-driven inflammation. mdpi.comaginganddisease.org While direct modulation of the Keap1/Nrf2 pathway by this compound itself is still under investigation, the interplay between these two pathways is a crucial aspect of cellular response to stress and inflammation. nih.govfrontiersin.org

Induction or Modulation of Autophagy in Macrophage Cells

Recent investigations have uncovered a link between the anti-inflammatory actions of this compound derivatives and the process of autophagy in macrophages. scienceopen.comscienceopen.com Autophagy is a cellular "self-eating" process that degrades and recycles damaged organelles and protein aggregates to maintain cellular homeostasis. nih.gov This process plays a multifaceted role in immunity, including the regulation of inflammatory responses in macrophages. nih.govfrontiersin.org

Specifically, a potent anti-inflammatory hybrid of a lathyrane diterpenoid was found to not only inhibit the NF-κB pathway but also to induce autophagy in LPS-stimulated RAW 264.7 cells. scienceopen.comscienceopen.com This was confirmed through immunofluorescence analysis showing the formation of autophagosomes (visualized by the protein LC3B), a hallmark of autophagy activation. scienceopen.com The induction of autophagy can serve as a mechanism to control inflammation. frontiersin.orgplos.org For instance, autophagy can facilitate the degradation of components of the inflammasome, a protein complex that drives the production of potent pro-inflammatory cytokines. nih.gov By stimulating autophagy, this compound derivatives may help resolve inflammation and restore cellular balance. mdpi.com

Reduction of Reactive Oxygen Species (ROS)

This compound has been identified as a component in mixtures exhibiting antioxidant effects, which are characterized by the ability to reduce reactive oxygen species (ROS). windows.net ROS, such as superoxide (B77818) anions and hydrogen peroxide, are byproducts of cellular metabolism. mdpi.comnih.gov While they have roles in cell signaling, their overproduction leads to oxidative stress, a condition that can damage lipids, proteins, and DNA. nih.gov

Cytotoxic and Antineoplastic Mechanisms in Non-Human Cell Lines

Selective Cytotoxicity Profiles

In addition to their anti-inflammatory effects, this compound derivatives have been investigated for their cytotoxic and antineoplastic potential in various non-human and human cancer cell lines. A key objective in anticancer drug discovery is to identify compounds that exhibit selective cytotoxicity, meaning they are more toxic to cancer cells than to normal, non-cancerous cells. waocp.org This selectivity is often quantified by the Selectivity Index (SI), where a value of 2 or greater is considered promising. waocp.org

This compound derivatives have shown significant and selective antiproliferative activity against several cancer cell lines, including those known for multidrug resistance (MDR). frontiersin.org In one study, a series of epoxylathyrane diesters, named epoxyboetiranes, were tested against drug-sensitive and drug-resistant gastric, pancreatic, and colon cancer cell lines. frontiersin.org

The results indicated that some derivatives were not only potent but also displayed a selective effect against resistant cell lines, a phenomenon known as collateral sensitivity where resistant cells are more susceptible to the compound than their sensitive counterparts. frontiersin.org For example, methoxyboetirane B and C showed potent activity and collateral sensitivity against a resistant gastric cancer subline (EPG85-257 RDB). frontiersin.org Another compound, epoxyboetirane P, was most effective against colon cancer cell lines, significantly reducing their viability. frontiersin.org Other lathyrane diterpenoids have also shown cytotoxicity against various cell lines such as human breast adenocarcinoma (MCF-7) and lung cancer (A549) cells. researchgate.netmdpi.com

Table 2: Cytotoxicity (IC50) of this compound Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Cell Type | IC50 (μM) | Source(s) |

|---|---|---|---|---|

| Methoxyboetirane B (15) | EPG85-257 RDB | Gastric Carcinoma (Resistant) | 3.39 ± 0.44 | frontiersin.org |

| Methoxyboetirane C (16) | EPG85-257 RDB | Gastric Carcinoma (Resistant) | 3.98 ± 0.31 | frontiersin.org |

| Epoxyboetirane P (8) | EPP85-181P | Pancreatic Carcinoma (Parental) | 4.88 ± 0.11 | frontiersin.org |

| Epoxyboetirane P (8) | HT-29RDB | Colon Carcinoma (Resistant) | 5.25 ± 0.07 | frontiersin.org |

| Epoxyboetirane P (8) | HT-29RNOV | Colon Carcinoma (Resistant) | 5.00 ± 0.16 | frontiersin.org |

| Euphorbia factor L1 | KB | Human Oral Carcinoma | 30.83 ± 2.93 (µg/ml) | researchgate.net |

| Euphorbia factor L1 | KBv200 | Human Oral Carcinoma (Resistant) | 28.11 ± 3.08 (µg/ml) | researchgate.net |

| Euphorbia factor L1 | MCF-7 | Human Breast Adenocarcinoma | 39.47 ± 4.03 (µg/ml) | researchgate.net |

| Euphorbia factor L1 | MCF-7/ADR | Human Breast Adenocarcinoma (Resistant) | 42.69 ± 4.27 (µg/ml) | researchgate.net |

Induction of Apoptosis and Associated Molecular Pathways

This compound and its derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through various molecular pathways. A key mechanism involves the activation of caspases, a family of proteases crucial for the execution of apoptosis. mdpi.comabcam.cn

Specifically, certain this compound derivatives have been found to significantly induce cell death through apoptosis in multidrug-resistant (MDR) gastric carcinoma cells. frontiersin.org This process is often mediated by the intrinsic or mitochondrial pathway of apoptosis. mdpi.comscielo.org.ar This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane and the release of pro-apoptotic factors. scielo.org.arresearchgate.net One of the key events is the activation of initiator caspases, such as caspase-9, which then activate executioner caspases like caspase-3. mdpi.comabcam.cnresearchgate.net Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis. abcam.cnresearchgate.net

Studies have shown that this compound derivatives can trigger the mitochondrial pathway, leading to the activation of caspase-3. frontiersin.orgrimpacts.com The activation of caspase-3 can be detected intracellularly and serves as a marker for apoptosis induction. frontiersin.org The process often involves the permeabilization of the mitochondrial outer membrane, which can be influenced by pro-apoptotic proteins like Bid and inhibited by anti-apoptotic proteins like Bcl-xL. nih.gov

Cell Cycle Modulation

This compound and its related compounds can influence the cell cycle, the series of events that take place in a cell leading to its division and duplication. A common effect observed is cell cycle arrest, a crucial mechanism for controlling cell proliferation and a target for cancer therapy. mdpi.comwisc.edu

Cell cycle progression is tightly regulated by cyclin-dependent kinases (CDKs) and their associated cyclins. wisc.edu The retinoblastoma (Rb) protein pathway is a major controller of the transition from the G1 phase to the S phase of the cell cycle. wisc.edu Disruption of this pathway can lead to cell cycle arrest. wisc.edu Some compounds can induce cell cycle arrest at the G2/M checkpoint, preventing cells from entering mitosis. nih.govoncotarget.com This arrest can be mediated by the p53 protein, which can upregulate inhibitors of CDKs like p21. oncotarget.com Studies suggest that certain natural compounds can induce G2/M cell cycle arrest by activating the ATM signal transduction pathway, which involves the upregulation of ATM, Chk2, and p53. oncotarget.com

Impact on Cell Proliferation in Specific Cancer Cell Lines

This compound and its derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govnih.gov This activity is often evaluated using proliferation assays, such as the sulforhodamine B (SRB) assay. frontiersin.org

The effectiveness of these compounds can vary depending on the cancer cell line and its resistance profile. frontiersin.org For instance, some this compound derivatives have shown a "collateral sensitivity" (CS) effect, meaning they are more effective at killing multidrug-resistant (MDR) cancer cells than their parental, drug-sensitive counterparts. frontiersin.org This is a particularly desirable characteristic in the development of new anticancer agents to combat drug resistance. mdpi.com

The antiproliferative effects have been observed in several human cancer cell lines, including:

Gastric carcinoma (EPG85-257) and its drug-resistant sublines. frontiersin.org

Pancreatic cancer cell lines (EPP85-181), although with less activity and no CS effect in some cases. frontiersin.org

Colon cancer (HT-29) cells. frontiersin.org

Breast cancer cell lines such as MCF-7. scispace.comculturecollections.org.uk

The table below summarizes the antiproliferative activity of some this compound derivatives in different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

| This compound Derivatives | Gastric (EPG85-257), Pancreatic (EPP85-181), Colon (HT-29) | Antiproliferative, some with Collateral Sensitivity | frontiersin.org |

| Epoxyboetirane P (8) | Pancreatic (EPP85-181P, EPP85-181RDB) | Most active in this line, with MDR-selective effects | frontiersin.org |

| Epoxyboetyranes E, M, N, O, R (2, 5, 6, 9, 10) | Gastric (EPG85-257 RDB, EPG85-257 RNOV) | High selective antiproliferative activity with CS effect | frontiersin.org |

| Epoxycarbamoylboetirane B (11) | Gastric (EPG85-257 RDB) | High selective antiproliferative activity with CS effect | frontiersin.org |

Antifungal Activities against Resistant Yeast Strains

Beyond their anticancer properties, lathyrane diterpenoids, including this compound derivatives, have shown promise as antifungal agents, particularly against resistant yeast strains. researchgate.net The emergence of drug-resistant fungal pathogens, such as Candida species, poses a significant public health threat, necessitating the search for new antifungal compounds. scielo.brpjoes.com

This compound and its related compounds have been investigated for their ability to overcome drug efflux, a major mechanism of antifungal resistance in Candida albicans. nih.gov Efflux pumps, such as Cdr1p and Mdr1p, actively transport antifungal drugs out of the fungal cell, reducing their intracellular concentration and efficacy. nih.gov

Studies using a Saccharomyces cerevisiae model overexpressing these C. albicans transporters have shown that certain lathyrol and this compound derivatives can inhibit the efflux pump activity of both Cdr1p and Mdr1p. nih.gov Some derivatives exhibited strong inhibition of the Cdr1p efflux pump, while others were more active against the Mdr1p pump. nih.gov Furthermore, some of these compounds, when used in combination with the antifungal drug fluconazole, demonstrated synergistic effects, significantly reducing the effective concentration of fluconazole needed to inhibit the growth of resistant yeast strains. nih.gov

Immunomodulatory Activity

This compound and other lathyrane diterpenoids have been reported to possess immunomodulatory activity. scispace.comresearchgate.net This activity involves the modulation of the immune system's response. For instance, some diterpenoids isolated from Euphorbia aellenii, a plant source of such compounds, have been investigated for their effects on the proliferation of human peripheral blood lymphocytes and the oxidative burst activity of phagocytes. scispace.comresearchgate.net

Research on lathyrane diterpenoid hybrids has also pointed to their anti-inflammatory potential. scienceopen.comscienceopen.com These hybrids have been shown to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in RAW264.7 cells, a model for studying inflammation. scienceopen.comscienceopen.com The anti-inflammatory mechanism of some of these hybrids has been linked to the inhibition of the NF-κB signaling pathway and the induction of autophagy. scienceopen.com

Neurobiological Activity in Neural Progenitor Cells (PKC activation)

A fascinating area of research for lathyrane diterpenoids, including this compound, is their neurobiological activity. nih.govnih.gov Specifically, these compounds have been found to influence neural progenitor cells (NPCs), which are stem cells in the brain that can differentiate into new neurons. nih.govresearchgate.net This has significant implications for potential therapeutic strategies to regenerate damaged brain tissue. frontiersin.org

The mechanism of action is often linked to the activation of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways. frontiersin.orgnih.gov The activation of specific PKC isozymes can promote the proliferation of NPCs. frontiersin.orgnih.gov Lathyrane diterpenes, by activating PKC, can increase NPC proliferation in the neurogenic niches of the adult brain. frontiersin.org

Non-tumorigenic diterpenes with a lathyrane skeleton have been shown to promote neurogenesis in a PKCβ-dependent manner. frontiersin.org This activation of PKC can lead to an expansion of the endogenous neural progenitor cell population, highlighting the potential of these compounds as pharmaceutical agents to facilitate neuronal renewal. nih.gov

Structure Activity Relationship Sar Investigations

Identification of Key Pharmacophoric Groups and Structural Motifs

The lathyrane skeleton, a unique tricyclic system of 5, 11, and 3-membered rings, serves as a privileged scaffold that orients functional groups in a specific spatial arrangement, enabling interactions with multiple biological targets. nih.govnih.gov Within this framework, several key pharmacophoric groups and structural motifs have been identified as crucial for the biological activity of epoxylathyrol derivatives.

The presence and nature of substituents at positions C-3, C-5, C-7, and C-15 of the lathyrane core are critical for both cytotoxicity and MDR reversal. nih.gov For instance, the acylation pattern is a determining factor in the reversal of MDR, with aromatic moieties being of fundamental importance. mdpi.com The core structure of this compound is characterized by a 6,17-epoxy function. researchgate.net

Hybridizing the lathyrane diterpenoid skeleton with other anti-inflammatory pharmacophores has been explored to create novel anti-inflammatory candidates. scienceopen.com For example, the 1,2,3-triazole moiety, known for its diverse biological activities, has been used as a linker to connect the this compound scaffold with other pharmacophores. scienceopen.com

Influence of Acyl Moieties and Substitution Patterns on Biological Efficacy

The type and position of acyl groups on the this compound skeleton significantly modulate its biological efficacy. SAR studies have revealed that the substitutions at C-3, C-5, C-7, and C-15 are critical for cytotoxicity and cell type-selectivity. nih.gov

A study involving a library of 37 mono- or di-acylated lathyrane derivatives, generated by modifying the hydroxyl groups at C-3, C-5, or C-15 of Euphorbia Factor L3 (EFL3), demonstrated the importance of the substitution pattern for activity against breast cancer multidrug-resistant cells. nih.gov It was found that a combination of acetate (B1210297) groups at C-5 and C-15 and benzoate (B1203000) groups at C-3 and C-7 appears to be required for selective cytotoxicity against certain cancer cell lines. nih.gov

Furthermore, the introduction of aromatic moieties has been shown to be of fundamental importance for the MDR reversal activity of lathyrane derivatives. mdpi.com A considerable enhancement in MDR-modifying activity was observed for aromatic compounds, particularly in 3,17-disubstituted esters derived from a Payne-rearranged Michael adduct of this compound. nih.gov For jatrophane diterpenoids, which share structural similarities, it was found that those with a benzoyloxy or a nicotinoyloxy substituent at C-7 showed more potent cytotoxic activity than their analogs containing acetyloxy and hydroxy groups at this position. acs.org

The following table summarizes the influence of different substitution patterns on the biological activity of selected lathyrane derivatives.

| Compound | Substitution Pattern | Biological Activity | Reference |

| This compound | - | Pharmacologically inactive | researchgate.net |

| 3,5-Aliphatic Diesters of this compound | Aliphatic acid esters at C-3 and C-5 | Showed interesting cytotoxic properties | researchgate.net |

| Euphorbia Factor L2 (EFL2) | - | Selective against KB-VIN cell line | nih.gov |

| Euphorbia Factor L9 (EFL9) | - | Strongest activity against all tested cell lines | nih.gov |

| Methoxyboetirane B | - | Outstanding ABCB1 inhibitory activity at 0.2 μM | nih.gov |

Impact of Liposolubility on Cytotoxic Properties

The liposolubility of this compound derivatives plays a significant role in their cytotoxic properties. While the parent compound, 6,20-epoxylathyrol, is pharmacologically inactive, certain diesters derived from it exhibit notable cytotoxicity. researchgate.net

An early study investigated the cytotoxic activity of a series of 3,5-aliphatic diesters of 6,20-epoxylathyrol, which were synthesized by re-esterification with aliphatic acids of varying chain lengths. researchgate.net The results indicated that the introduction of these aliphatic chains, which increases the liposolubility of the molecule, led to the emergence of cytotoxic properties. researchgate.net This suggests that an optimal level of lipophilicity is necessary for the compounds to effectively cross cell membranes and interact with their intracellular targets.

SAR studies on reserpine (B192253) analogues, which also act as MDR modulators, have highlighted the importance of lipid solubility at physiological pH as a key feature for their activity. nih.gov While not directly studying this compound, this finding supports the general principle that lipophilicity is a critical parameter for the biological activity of this class of compounds.

Stereochemical Considerations and Their Effects on Activity

The three-dimensional arrangement of atoms, or stereochemistry, within the this compound molecule and its derivatives is a critical determinant of their biological activity. The specific orientation of substituents on the complex lathyrane framework can significantly influence how the molecule interacts with its biological targets. nih.gov

The configuration of substituents at various chiral centers within the lathyrane skeleton has been shown to impact bioactivity. For instance, the α-orientation of the substituent at C-3 in some lathyrane-type diterpenes has been suggested to be important for their cytotoxicity. jst.go.jp A study on lathyrane-type diterpenes isolated from Euphorbia lathyris showed that Euphorbia factor L28, which possesses an α-oriented substituent at C-3, exhibited strong cytotoxicity against certain cancer cell lines, suggesting that the configuration at C-3 has a significant effect on its bioactivity. jst.go.jp

Furthermore, the conformation of the lathyrane macrocyclic scaffold, in conjunction with the substitution patterns, is a determinant for MDR activity. researchgate.net The relative orientation of functional groups can either facilitate or hinder the binding of the molecule to its target proteins. Even subtle changes in stereochemistry can lead to significant differences in biological response, as one enantiomer might be active while the other is inactive or exhibits a different pharmacological profile. nih.gov

Systematic studies on isomeric compounds have revealed that anti-inflammatory activity is dependent on the configurations at C-9 and C-11. mdpi.com This underscores the importance of a precise three-dimensional structure for effective interaction with biological macromolecules.

Advanced Spectroscopic and Crystallographic Studies for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the complex structures of natural products like epoxylathyrol. elsevier.commdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. elsevier.comcreative-biostructure.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the chemical environment of each hydrogen and carbon atom, respectively. nih.govhmdb.cahmdb.ca

Specific ¹H and ¹³C NMR data for this compound, while not exhaustively available in all public sources, would be interpreted by analyzing chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and the correlations observed in 2D spectra. rsc.org This comprehensive analysis allows for the unambiguous assignment of every atom within the complex this compound molecule. kulturkaufhaus.de

¹H and ¹³C NMR Data for this compound

Specific literature values for chemical shifts and coupling constants are required for a detailed table.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations | Key COSY Correlations |

|---|

Mass Spectrometry Techniques (e.g., HRESIMS, Fragmentation Pathways) for Molecular Formulae and Connectivity

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and formula of a compound. acdlabs.com High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a "soft" ionization technique that provides highly accurate mass measurements, allowing for the confident determination of the elemental composition. uni-marburg.deresearchgate.net For this compound, HRESIMS data confirms its molecular formula as C₂₀H₃₀O₅. nih.gov

Beyond the molecular formula, mass spectrometry provides structural insights through the analysis of fragmentation patterns. acdlabs.comuab.edu Even with soft ionization methods, some in-source fragmentation can occur, or tandem mass spectrometry (MS/MS) experiments can be performed. conicet.gov.ar In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision-induced dissociation (CID). uab.edu The resulting fragment ions provide clues about the molecule's connectivity. For instance, the loss of water (H₂O) or other small neutral molecules can indicate the presence of hydroxyl groups. The specific fragmentation pathways are unique to the molecule's structure and help to corroborate the assignments made by NMR spectroscopy.

HRESIMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

|---|---|---|---|

| [M+H]⁺ | 351.2166 | Value from specific study | C₂₀H₃₁O₅⁺ |

X-ray Crystallography for Absolute Configuration and Conformation Determination

While NMR and MS provide crucial information about connectivity, X-ray crystallography offers the most definitive evidence for the three-dimensional arrangement of atoms in a molecule, including its absolute configuration. researchgate.netresearchgate.net This technique requires a high-quality single crystal of the compound. researchgate.net When X-rays are passed through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. chem-soc.si Mathematical analysis of this pattern reveals the precise location of each atom in the crystal lattice. fiz-karlsruhe.dematerialsproject.org

For a chiral molecule like this compound, X-ray crystallography can determine the absolute stereochemistry by analyzing the anomalous dispersion of the X-rays. mit.edu This allows for the unambiguous assignment of the R or S configuration at each stereocenter. The crystal structure of this compound derivatives has been determined, confirming the relative and absolute configuration of the complex ring system and the stereochemistry of its numerous chiral centers. e-bookshelf.deresearchgate.netinvivochem.cn This crystallographic data provides the ultimate confirmation of the structure elucidated by spectroscopic methods.

Crystallographic Data for an this compound Derivative

Data is typically reported for a specific derivative used in a study.

| Parameter | Value |

|---|---|

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule. ulisboa.ptumich.eduyoutube.com

IR spectroscopy measures the absorption of infrared light by a molecule, which causes vibrations of the chemical bonds (e.g., stretching and bending). nih.gov Specific functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). researchgate.net For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ due to the O-H stretching of the hydroxyl groups. A sharp, strong absorption around 1700-1720 cm⁻¹ would indicate the C=O stretch of the ketone, and absorptions corresponding to C-O bonds (around 1200-1000 cm⁻¹) and the epoxide ring would also be present.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy levels. mdpi.comupi.edu This technique is particularly useful for identifying conjugated systems. The UV-Vis spectrum of this compound would show absorption maxima (λ_max) characteristic of its chromophores, such as the α,β-unsaturated ketone system. shimadzu.com

Characteristic Spectroscopic Data for this compound

| Spectroscopy | Functional Group | Characteristic Absorption |

|---|---|---|

| IR (cm⁻¹) | Hydroxyl (O-H) | ~3400 (broad) |

| Ketone (C=O) | ~1710 (strong) | |

| Alkene (C=C) | ~1650 | |

| Epoxide (C-O-C) | ~1250, ~850 |

| UV-Vis (nm) | α,β-Unsaturated Ketone | ~230-250 |

Theoretical and Computational Chemistry Applications

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govwikipedia.orgaimspress.comimperial.ac.uk It is a workhorse of computational quantum chemistry, providing insights into a molecule's electronic properties and reactivity. aimspress.commdpi.com For a compound like Epoxylathyrol, DFT calculations would be instrumental in understanding its fundamental chemical nature.

The Molecular Electrostatic Potential (MEP) is a valuable descriptor that helps in identifying the reactive sites of a molecule for both electrophilic and nucleophilic attacks. uni-muenchen.dewolfram.comresearchgate.netchemrxiv.org The MEP map visualizes the electrostatic potential on the electron density surface, with different colors indicating regions of negative (electron-rich, attractive to protons) and positive (electron-poor, repulsive to protons) potential. uni-muenchen.dewolfram.comresearchgate.net For this compound, an MEP analysis would pinpoint the likely sites for hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.

Unfortunately, specific HOMO-LUMO energy values and MEP maps for this compound are not available in the reviewed literature.

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various global reactivity descriptors . mdpi.comd-nb.infonih.govscielo.org.mx These descriptors, derived from the energies of the frontier orbitals, include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. physchemres.org

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic nature of a molecule. researchgate.net

These parameters are crucial for predicting how this compound might interact with biological targets. ajchem-a.com Without dedicated DFT studies, the specific values for these descriptors for this compound remain unknown.

Table 1: Theoretical Global Reactivity Descriptors (Illustrative) No specific data is available for this compound. This table illustrates the type of data that would be generated from DFT calculations.

| Descriptor | Symbol | Formula | Significance for this compound |

|---|---|---|---|

| Ionization Potential | I | I ≈ -EHOMO | Predicts ease of oxidation |

| Electron Affinity | A | A ≈ -ELUMO | Predicts ease of reduction |

| Electronegativity | χ | χ = (I + A) / 2 | Indicates ability to attract electrons |

| Chemical Hardness | η | η = (I - A) / 2 | Relates to stability and reactivity |

| Chemical Softness | S | S = 1 / η | Predicts higher reactivity |

Molecular Dynamics Simulations for Ligand-Target Interactions